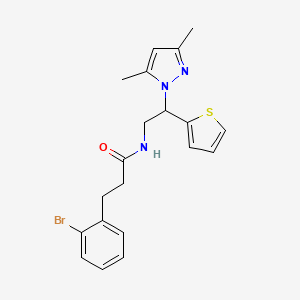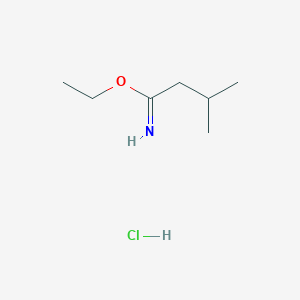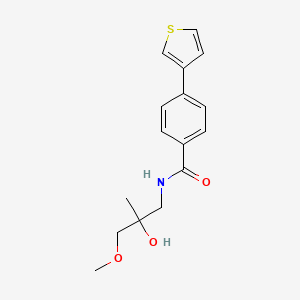
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as DDC, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, and they play a crucial role in various physiological processes. 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis, the suppression of angiogenesis, and the modulation of the immune response. These effects make 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide a valuable tool for studying different biological processes and developing new therapeutic strategies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. This makes 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide a valuable tool for studying different biological processes and developing new therapeutic strategies. However, one of the limitations of using 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the use of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide in scientific research. One of the directions is to develop new derivatives of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide with improved selectivity and efficacy. Another direction is to study the role of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide in other biological processes, such as metabolism and cell signaling. Finally, the development of new therapeutic strategies based on the use of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide and its derivatives is another promising direction for future research.
Conclusion:
In conclusion, 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, is a valuable tool for studying different biological processes. Its ability to inhibit carbonic anhydrase enzymes, induce apoptosis, suppress angiogenesis, and modulate the immune response makes it a promising candidate for developing new therapeutic strategies. However, its potential toxicity and limitations should be taken into consideration when using it in lab experiments. Future research should focus on developing new derivatives of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, studying its role in other biological processes, and developing new therapeutic strategies based on its use.
Synthesemethoden
The synthesis of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2,3-dimethylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained by filtration and recrystallization. The yield of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is around 60%, and the purity can be increased by further purification techniques.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been used to study the role of glial cells in neuroinflammation and neurodegeneration. In immunology, 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-5-4-6-14(11(9)3)18-21(19,20)15-8-13(17)12(16)7-10(15)2/h4-8,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOQXHJEVRZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)


![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)




![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)
